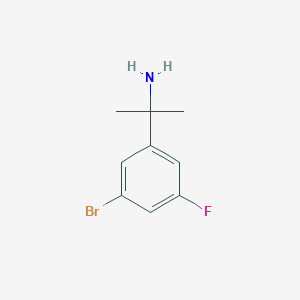

2-(3-Bromo-5-fluorophenyl)propan-2-amine

Beschreibung

2-(3-Bromo-5-fluorophenyl)propan-2-amine is a halogenated amphetamine derivative featuring a propan-2-amine backbone substituted with a 3-bromo-5-fluorophenyl group. Its molecular formula is C₉H₁₁BrFN, with a molecular weight of 246.12 g/mol (base compound) . The hydrochloride salt form has a CAS number 1314660-89-3 and molecular weight 266.98 g/mol . The InChIKey for the base compound is LIBWGSVMQCTFAC-UHFFFAOYSA-N, reflecting its stereochemical and structural uniqueness .

This compound belongs to the phenylalkylamine class, characterized by a phenyl ring with halogen substituents (Br and F) and a tertiary amine group. Such structural features are common in psychoactive substances and pharmaceutical intermediates, where halogenation modulates lipophilicity, metabolic stability, and receptor interactions .

Eigenschaften

Molekularformel |

C9H11BrFN |

|---|---|

Molekulargewicht |

232.09 g/mol |

IUPAC-Name |

2-(3-bromo-5-fluorophenyl)propan-2-amine |

InChI |

InChI=1S/C9H11BrFN/c1-9(2,12)6-3-7(10)5-8(11)4-6/h3-5H,12H2,1-2H3 |

InChI-Schlüssel |

MXYMFZUEJOULJD-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C1=CC(=CC(=C1)Br)F)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-fluorophenyl)propan-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3-bromo-5-fluoroaniline.

Alkylation: The aniline undergoes alkylation with a suitable alkylating agent, such as isopropyl bromide, in the presence of a base like potassium carbonate. This reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2-(3-Bromo-5-fluorophenyl)propan-2-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Bromo-5-fluorophenyl)propan-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the aromatic ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, or reduced to form secondary or tertiary amines.

Coupling Reactions: The compound can undergo coupling reactions with diazonium salts to form azo compounds.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Products include derivatives with different substituents replacing the bromine or fluorine atoms.

Oxidation: Products include nitroso or nitro derivatives.

Reduction: Products include secondary or tertiary amines.

Wissenschaftliche Forschungsanwendungen

2-(3-Bromo-5-fluorophenyl)propan-2-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2-(3-Bromo-5-fluorophenyl)propan-2-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity for these targets.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substitution Patterns

The following table highlights key structural analogs, focusing on substituent positions, molecular properties, and biological relevance:

Key Differences and Implications

Halogen Substitution: The bromine in 2-(3-Bromo-5-fluorophenyl)propan-2-amine increases molecular weight and lipophilicity compared to fluorine-only analogs like 4-FA. Bromine’s larger atomic radius may enhance steric hindrance and alter receptor binding . Fluorine at the 5-position (vs.

Biological Activity: Fluorinated amphetamines (e.g., 4-FA, 2-FA) are documented as novel psychoactive substances (NPS) with stimulant effects . The addition of bromine in the target compound could modify potency or selectivity for neurotransmitter transporters (e.g., serotonin, dopamine) .

Physicochemical Properties: The hydrochloride salt of the target compound has higher solubility in polar solvents compared to the free base, a common strategy for improving bioavailability .

Biologische Aktivität

2-(3-Bromo-5-fluorophenyl)propan-2-amine is an organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, exploring its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : CHBrF

- Appearance : White crystalline solid

- Solubility : Soluble in water and various organic solvents

The presence of bromine and fluorine atoms on the phenyl ring significantly influences its chemical reactivity and biological interactions. These halogen substituents enhance binding affinities to various receptors and enzymes, making it a candidate for further pharmacological studies .

Research indicates that 2-(3-bromo-5-fluorophenyl)propan-2-amine may modulate enzyme functions and receptor interactions. The halogen atoms contribute to its ability to form specific interactions with biological macromolecules, potentially leading to altered biological activity .

Key Enzyme Interactions

Studies have shown that compounds with similar halogen substitutions often exhibit significant antimicrobial properties, suggesting that 2-(3-bromo-5-fluorophenyl)propan-2-amine may also display antibacterial and antifungal activities .

Antimicrobial Properties

Preliminary studies suggest that 2-(3-bromo-5-fluorophenyl)propan-2-amine may exhibit moderate antibacterial activity against various strains. The Minimum Inhibitory Concentration (MIC) values for related compounds have been documented, indicating potential effectiveness against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 8.33 - 23.15 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These findings suggest that the compound could be explored further for its potential as an antimicrobial agent .

Antidepressant and Antipsychotic Potential

The compound has also been identified as a promising intermediate in the synthesis of pharmaceuticals targeting psychiatric disorders, including antidepressants and antipsychotics. Its interaction with neurotransmitter receptors may provide insights into its therapeutic applications .

Case Studies

Recent studies have focused on the synthesis and biological evaluation of derivatives of 2-(3-bromo-5-fluorophenyl)propan-2-amine:

- Synthesis of Derivatives : Researchers synthesized various derivatives to assess their pharmacological profiles, revealing that modifications in the substitution pattern can significantly alter biological activity.

- In Vivo Studies : Animal models have been employed to evaluate the antidepressant effects of synthesized derivatives, showing promising results in behavioral assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.